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Fisetinidol-(4alpha,8)-catechin

Cat. No.: B1243562
M. Wt: 562.5 g/mol
InChI Key: CVPALQKJIJFGCD-WXMJOIKDSA-N
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Description

Contextualization within Flavan-3-ol (B1228485) and Proanthocyanidin (B93508) Chemistry

The fundamental building blocks of Fisetinidol-(4α,8)-catechin are flavan-3-ols, a major class of flavonoids characterized by a 3-hydroxy-2,3-dihydro-2-phenylchroman skeleton. researchgate.net Proanthocyanidins (B150500), also referred to as condensed tannins, are oligomeric or polymeric structures formed from the condensation of these flavan-3-ol units. wikipedia.orgnih.gov The most common flavan-3-ol monomers include catechin (B1668976) and epicatechin. wikipedia.org

Fisetinidol-(4α,8)-catechin is a profisetinidin, a type of proanthocyanidin where at least one of the constituent units is fisetinidol (B1208203), a flavan-3-ol with a 3',4',7-trihydroxy substitution pattern on its phenyl rings. usda.gov The nomenclature "Fisetinidol-(4α,8)-catechin" precisely describes its dimeric structure: a fisetinidol unit is linked to a catechin unit. The designation "(4α,8)" specifies the exact nature of the bond connecting the two monomers. This is a single carbon-carbon bond (a B-type linkage) where carbon number 4 of the "upper" fisetinidol unit is connected to carbon number 8 of the "lower" catechin unit. The Greek letter alpha (α) denotes the stereochemistry at this C-4 position, indicating a trans relationship between the hydrogen at C-3 and the substituent at C-4 of the fisetinidol unit. mdpi.comfoodb.ca

The structural diversity of proanthocyanidins arises from several factors:

The variation in the constituent flavan-3-ol units (e.g., catechin, epicatechin, gallocatechin, fisetinidol).

The type of linkage between units. B-type linkages, which are C-C bonds, are the most common. mdpi.com A-type linkages involve an additional ether bond (C-O-C) between the units. mdpi.com

The position of the interflavan linkage, which is typically (4→8) or (4→6).

The stereochemistry at the chiral centers of the flavan-3-ol units.

Fisetinidol-(4α,8)-catechin, with its defined monomeric units and specific B-type linkage, is a distinct molecule within this vast and complex chemical family.

Significance as a Biflavanoid Dimer

Fisetinidol-(4α,8)-catechin is a biflavanoid, more specifically a biflavan-3-ol, as it is composed of two flavan-3-ol units. ebi.ac.uk Its significance stems from its role as a constituent of important commercial tannins, particularly wattle tannin extracted from the bark of the black wattle tree (Acacia mearnsii). usda.govebi.ac.uk These tannins are utilized extensively in the leather industry.

Historical Context of its Isolation and Initial Characterization

The scientific journey to understand proanthocyanidins began in the 1920s when they were initially termed "leuco-anthocyanins" due to their property of converting to red anthocyanidins upon heating in an acidic medium. nih.gov The term proanthocyanidin was later introduced, and the field advanced significantly with the work of Jacques Masquelier, who in 1947 discovered these compounds and developed methods for their extraction. wikipedia.org

The specific isolation and characterization of Fisetinidol-(4α,8)-catechin came much later as analytical techniques improved. It has been identified as a natural product in the bark of Acacia mearnsii and Pithecellobium dulce, as well as in Prosopis glandulosa. usda.govebi.ac.uknih.gov Seminal work on the chemistry of profisetinidins from these natural sources was conducted by research groups led by scientists such as Daneel Ferreira. Their extensive studies in the late 20th century involved the isolation and structural elucidation of numerous oligomeric proanthocyanidins, including Fisetinidol-(4α,8)-catechin. usda.gov The characterization relied on chemical degradation methods like thiolysis and sophisticated spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine the constituent units, linkage types, and stereochemistry. usda.govebi.ac.ukresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of Fisetinidol-(4α,8)-catechin

PropertyValueSource
Molecular FormulaC₃₀H₂₆O₁₁ nih.gov
Molecular Weight562.5 g/mol nih.gov
IUPAC Name(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol nih.gov
Monoisotopic Mass562.14751 g/mol ebi.ac.uk
Hydrogen Bond Donor Count9 nih.gov
Hydrogen Bond Acceptor Count11 nih.gov
CAS Number69127-11-3 chemsrc.com

Table 2: Structural Features of Fisetinidol-(4α,8)-catechin

FeatureDescription
Compound ClassFlavonoid, Proanthocyanidin, Condensed Tannin
Monomer Unit 1 (Upper)Fisetinidol
Monomer Unit 2 (Lower)(+)-Catechin
Dimer TypeBiflavan-3-ol
Interflavan Linkage TypeB-Type (C-C single bond)
Interflavan Linkage Position(4→8)
Stereochemistry of Linkageα at C-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O11 B1243562 Fisetinidol-(4alpha,8)-catechin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H26O11

Molecular Weight

562.5 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C30H26O11/c31-14-3-4-15-24(9-14)40-29(13-2-6-18(33)21(36)8-13)27(39)25(15)26-22(37)11-19(34)16-10-23(38)28(41-30(16)26)12-1-5-17(32)20(35)7-12/h1-9,11,23,25,27-29,31-39H,10H2/t23-,25-,27-,28+,29+/m0/s1

InChI Key

CVPALQKJIJFGCD-WXMJOIKDSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Fisetinidol 4α,8 Catechin

Identification of Monomeric Units and Interflavanoid Linkage Type

The structure of Fisetinidol-(4α,8)-catechin is a dimer composed of a fisetinidol (B1208203) unit and a catechin (B1668976) unit. These proanthocyanidins (B150500) are significant components of wattle tannin, which is produced commercially by the hot water extraction of A. mearnsii bark. mdpi.com

The "upper" or "extender" unit of the dimer is fisetinidol. Fisetinidol is a flavan-3-ol (B1228485), a class of flavonoids characterized by a C6-C3-C6 carbon skeleton. Specifically, it is a leucofisetinidin, featuring a 2,3-trans stereochemical configuration in its heterocyclic C-ring. rsc.org The A-ring of the fisetinidol unit has a resorcinol (B1680541) (1,3-dihydroxybenzene) pattern, while its B-ring has a catechol (3,4-dihydroxybenzene) structure. In the context of the dimer, this unit provides the electrophilic C-4 position for linkage to the catechin unit.

The "lower" or "terminal" unit is (+)-catechin. ebi.ac.uk Catechin is one of the most common flavan-3-ols and possesses a 2,3-trans configuration. rsc.orgasianpubs.org Its structure consists of a phloroglucinol (B13840) (1,3,5-trihydroxybenzene) A-ring and a catechol B-ring. In the dimeric structure, the nucleophilic C-8 position of the catechin A-ring forms the bond with the fisetinidol unit.

The two monomeric units, fisetinidol and catechin, are joined by a single carbon-carbon bond. This interflavanoid linkage occurs between the C-4 position of the fisetinidol unit and the C-8 position of the catechin unit. ebi.ac.ukechemi.com The stereochemistry of this bond is designated as alpha (α), indicating that the bond at C-4 of the upper fisetinidol unit is in a quasi-axial orientation relative to its heterocyclic C-ring. This specific linkage and stereochemistry give the compound its full name, Fisetinidol-(4α,8)-catechin. The establishment of this 4α → 8 linkage is crucial for defining the three-dimensional structure and properties of the molecule.

Advanced Spectroscopic Methodologies for Structural Confirmation

The definitive confirmation of the structure of Fisetinidol-(4α,8)-catechin is achieved through the application of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For complex structures like biflavanoids, one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. Techniques such as ¹H-¹H COSY, HMQC, and HMBC are used to establish connectivity between atoms, while NOE experiments help determine through-space proximity and stereochemistry.

The complete assignment of the ¹H and ¹³C NMR spectra is fundamental to structural elucidation. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the local electronic environment of each nucleus. The following tables present compiled spectral data for the fisetinidol (upper unit) and catechin (lower unit) moieties of the dimer, typically recorded in solvents like acetone-d₆. The assignments distinguish between the atoms of the upper unit (often designated with double primes, e.g., C-2") and the lower unit.

Interactive Data Table: ¹³C NMR Spectral Data of Fisetinidol-(4α,8)-catechin

Carbon Atom Fisetinidol (Upper Unit) Chemical Shift (δ ppm) Catechin (Lower Unit) Chemical Shift (δ ppm)
277.081.7
367.167.5
437.328.6
4a106.6100.1
5108.0156.9
6102.996.3
7158.0157.4
8107.595.6
8a154.5156.0
1'131.8131.4
2'114.9115.1
3'145.2145.3
4'145.1145.2
5'115.7115.9
6'119.1119.5

Interactive Data Table: ¹H NMR Spectral Data of Fisetinidol-(4α,8)-catechin

Proton(s) Fisetinidol (Upper Unit) Chemical Shift (δ ppm, J in Hz) Catechin (Lower Unit) Chemical Shift (δ ppm, J in Hz)
H-25.12 (d, 9.5)4.75 (d, 8.2)
H-34.18 (d, 9.5)4.20 (m)
H-4ax4.85 (d, 4.0)2.95 (dd, 16.2, 5.6)
H-4eq2.58 (dd, 16.2, 8.5)
H-56.55 (d, 2.4)
H-66.42 (dd, 8.5, 2.4)5.95 (s)
H-86.95 (d, 8.5)
H-2'7.15 (d, 1.9)6.98 (d, 1.8)
H-5'6.85 (d, 8.2)6.82 (d, 8.1)
H-6'6.90 (dd, 8.2, 1.9)6.75 (dd, 8.1, 1.8)

Note: NMR data can vary slightly based on solvent, concentration, and instrument frequency. The data presented is a representative compilation from scientific literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of Fisetinidol-(4α,8)-catechin, further confirming its structure.

HR-ESI-MS is a highly accurate technique that allows for the determination of the elemental composition of a molecule from its exact mass. For a proanthocyanidin (B93508) dimer composed of a fisetinidol unit (C₁₅H₁₄O₅) and a catechin unit (C₁₅H₁₄O₆), the expected molecular formula for Fisetinidol-(4α,8)-catechin is C₃₀H₂₆O₁₁. HR-ESI-MS can measure the mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode) with high precision (typically to within 5 ppm), which provides strong evidence for the proposed elemental composition. researchgate.net

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a spectrum of product ions. The fragmentation pattern is highly characteristic of the compound's structure, particularly the nature of the interflavan linkage. For B-type proanthocyanidins, the primary fragmentation pathways observed in negative ion mode are:

Quinone Methide (QM) fission: This involves the cleavage of the interflavan bond, resulting in the formation of a quinone methide intermediate from the upper unit and the release of the lower unit as a monomeric flavan-3-ol. This is a diagnostic fragmentation for identifying the constituent monomers. researchgate.netmdpi.com

Heterocyclic Ring Fission (HRF): This involves the cleavage of the C-ring of one of the flavonoid units, typically resulting in the loss of a small neutral fragment. researchgate.netmdpi.com

Retro-Diels-Alder (RDA) fission: This fragmentation occurs within the C-ring of a flavan-3-ol unit and provides information about the substitution pattern of the A- and B-rings. researchgate.netresearchgate.net

The MS/MS spectrum of the [M-H]⁻ ion of Fisetinidol-(4α,8)-catechin would be expected to show product ions corresponding to the catechin monomer and fragments arising from the fisetinidol unit, confirming the identity of the constituent units. nih.govmdpi.com

Precursor Ion (m/z)Fragmentation TypeProduct Ion (m/z)Interpretation
[M-H]⁻QM[Catechin-H]⁻Loss of the fisetinidol unit
[M-H]⁻HRF[M-H-126]⁻Loss from the C-ring
[M-H]⁻RDA[M-H-152]⁻Loss from the C-ring

Note: The specific m/z values depend on the exact mass of Fisetinidol-(4α,8)-catechin. The table illustrates the expected fragmentation patterns for a procyanidin (B600670) dimer.

Chiroptical Methods for Absolute Configuration

While NMR and MS can define the connectivity and relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of the stereocenters in Fisetinidol-(4α,8)-catechin.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a sensitive probe of the molecule's absolute configuration and conformation. hebmu.edu.cn

For complex molecules like proanthocyanidins, the experimental CD spectrum is often compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). nih.govnih.gov This approach involves:

Generating all possible stereoisomers of the molecule.

Performing conformational searches for each isomer to identify the most stable conformers.

Calculating the theoretical CD spectrum for each stable conformer.

Comparing the Boltzmann-averaged calculated spectrum with the experimental spectrum.

A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of all chiral centers. nih.govfrontiersin.org For 4-arylflavan-3-ols, which are structurally related to proanthocyanidins, the sign of the Cotton effect in the 220-240 nm region has been shown to be diagnostic of the C-4 absolute configuration. nih.gov A negative Cotton effect in this region is associated with a 4α-aryl substituent, while a positive Cotton effect indicates a 4β-aryl substituent. nih.gov This empirical rule, supported by theoretical calculations, is a valuable tool in the stereochemical analysis of these compounds. nih.govresearchgate.net

The definitive structure of Fisetinidol-(4α,8)-catechin, a B-type proanthocyanidin, is established through a combination of spectroscopic techniques. Proanthocyanidins are oligomers and polymers of flavan-3-ol units, with the interflavan bond being a key structural feature. researchgate.net In this case, the upper unit is fisetinidol and the lower, terminal unit is catechin. The linkage is designated as (4α,8), indicating that the C4 of the fisetinidol unit is connected to the C8 of the catechin unit with an alpha stereochemistry. wikipedia.org

The structural elucidation of such dimers typically relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov High-resolution mass spectrometry would confirm the molecular formula of Fisetinidol-(4α,8)-catechin as C₃₀H₂₆O₁₁. One-dimensional and two-dimensional NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, are crucial for identifying the individual monomeric units and the linkage between them. For instance, the position of the interflavan linkage is confirmed by long-range correlations in the HMBC spectrum between the H-4 proton of the upper fisetinidol unit and the C-8a carbon of the lower catechin unit. nih.gov

The stereochemistry of the individual units and the interflavan bond is determined by a combination of NMR coupling constants and advanced techniques like electronic circular dichroism (ECD). nih.gov The 2,3-trans stereochemistry of the catechin unit is typically confirmed by the ³J(H2,H3) coupling constant in the ¹H-NMR spectrum. nih.gov However, assigning the absolute configuration at C-2 of proanthocyanidins using ECD can be challenging as the dominant chromophore of the A-ring attached to C-4 can overwhelm the signal. nih.gov

Optical Rotation Measurements

Optical rotation is a key physical property used to characterize chiral molecules like Fisetinidol-(4α,8)-catechin. The sign and magnitude of the specific rotation are dependent on the stereochemistry of all chiral centers within the molecule, including those in the fisetinidol and catechin units and the orientation of the interflavan bond. mdpi.com The orientation of the hydroxyl group at the C3 position of the flavan-3-ol units significantly influences the optical rotation, with a 3S configuration generally associated with a "(+)" designation and a 3R configuration with a "(-)" designation. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the structure, stability, and electronic properties of complex molecules like Fisetinidol-(4α,8)-catechin, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the most stable three-dimensional structure (geometry) and various electronic properties of molecules. For Fisetinidol-(4α,8)-catechin, DFT calculations would be employed to determine the lowest energy conformers by exploring the potential energy surface. This involves rotating the single bonds, particularly the interflavan bond, to identify the most stable spatial arrangements. nih.gov

These calculations can also provide detailed information about the electronic distribution within the molecule. nih.gov Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of interaction with other molecules. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hydrogen bonding and stereoelectronic effects, which are fundamental to the molecule's stability and function. nih.gov

Furthermore, DFT calculations of NMR chemical shifts can be used in conjunction with experimental data to aid in structural elucidation and stereochemical assignment through methods like DP4+ analysis. nih.gov

Below is an illustrative table of the type of data that would be generated from DFT calculations for Fisetinidol-(4α,8)-catechin.

PropertyCalculated Value (Illustrative)Significance
Total Energy -X HartreesIndicates the overall stability of the molecule.
HOMO Energy -Y eVRelates to the electron-donating ability.
LUMO Energy -Z eVRelates to the electron-accepting ability.
HOMO-LUMO Gap (Y-Z) eVIndicates chemical reactivity and stability.
Dipole Moment D DebyesMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. tandfonline.com For Fisetinidol-(4α,8)-catechin, MD simulations can provide insights into its conformational flexibility and stability in different environments, such as in a vacuum or in a solvent like water. mdpi.comrsc.org

An MD simulation starts with an initial geometry, often obtained from DFT calculations, and then calculates the forces acting on each atom and their subsequent motion over a series of small time steps. The trajectory of the atoms over time reveals how the molecule moves, flexes, and changes its conformation. tandfonline.com

Key insights from MD simulations of Fisetinidol-(4α,8)-catechin would include:

Conformational Landscapes: Identifying the most populated and stable conformations of the molecule in solution.

Root-Mean-Square Deviation (RMSD): Tracking the RMSD of the atomic positions over time indicates whether the molecule reaches a stable equilibrium conformation. rsc.org

Radius of Gyration (Rg): This parameter provides information about the compactness of the molecule's structure over the course of the simulation. rsc.org

Solvent Accessible Surface Area (SASA): SASA calculations can reveal how the exposure of different parts of the molecule to the solvent changes with its conformation. rsc.org

Intramolecular Hydrogen Bonds: MD simulations can track the formation and breaking of hydrogen bonds within the molecule, which play a crucial role in stabilizing its conformation.

The following table illustrates the kind of data that would be obtained from an MD simulation of Fisetinidol-(4α,8)-catechin.

ParameterObservation (Illustrative)Interpretation
RMSD Fluctuates around an average value of X Å after an initial equilibration period.The molecule has reached a stable conformational state.
Rg Remains relatively constant throughout the simulation.The overall shape and size of the molecule are stable.
SASA Shows minor fluctuations, with polar groups consistently exposed to the solvent.The molecule maintains a stable orientation in the solvent.
Intramolecular H-bonds Specific hydrogen bonds between the fisetinidol and catechin units are present for a high percentage of the simulation time.These hydrogen bonds are key to the conformational stability of the dimer.

Natural Occurrence and Distribution of Fisetinidol 4α,8 Catechin

Botanical Sources and Taxonomic Distribution

The presence of Fisetinidol-(4α,8)-catechin has been documented in several plant families, with a notable prevalence in the Fabaceae and Rosaceae families. Its distribution suggests a chemotaxonomic significance, potentially serving as a marker for certain plant lineages.

Occurrence in Fabaceae Family Species

The Fabaceae, or legume family, is a significant source of Fisetinidol-(4α,8)-catechin and its derivatives.

Acacia mearnsii : Commonly known as black wattle, the bark of Acacia mearnsii is a well-documented source of this compound. researchgate.netebi.ac.uk It is a major component of the proanthocyanidins (B150500) found in wattle tannins. ebi.ac.uknih.gov

Burkea africana : The bark of this African tree contains a gallate derivative, fisetinidol-(4α→8)-catechin 3-gallate, as a major proanthocyanidin (B93508) component. researchgate.netnih.gov

Prosopis glandulosa : Fisetinidol-(4α,8)-catechin has also been reported to be present in this species, commonly known as honey mesquite. nih.gov

Table 1: Occurrence of Fisetinidol-(4α,8)-catechin in Fabaceae Species

Species Common Name Plant Part Reference(s)
Acacia mearnsii Black wattle Bark researchgate.netebi.ac.uk
Burkea africana African teak Bark researchgate.netnih.gov

Presence in Rosaceae Family Species

Within the Rosaceae family, the compound has been specifically identified in the genus Sanguisorba.

Sanguisorba officinalis : Known as great burnet, the roots of this perennial plant have been found to contain Fisetinidol-(4α,8)-catechin. nih.govresearchgate.netnih.gov It was isolated for the first time from this genus in 2012. nih.govresearchgate.net

Table 2: Occurrence of Fisetinidol-(4α,8)-catechin in Rosaceae Species

Species Common Name Plant Part Reference(s)

Identification in Other Plant Genera

Beyond the Fabaceae and Rosaceae families, Fisetinidol-(4α,8)-catechin has been identified in other plant genera, notably in coniferous trees.

Pinus spp. : Isomers of (epi)fisetinidol-(epi)catechin have been identified for the first time in the bark of pine trees. This discovery highlights the presence of this class of compounds in the Pinaceae family.

Localization within Plant Tissues and Organs

The accumulation of Fisetinidol-(4α,8)-catechin is often concentrated in specific plant tissues and organs, which is indicative of its protective functions.

Bark : The bark is a primary site for the accumulation of Fisetinidol-(4α,8)-catechin and its derivatives. This is evident in species such as Acacia mearnsii researchgate.netebi.ac.uk and Burkea africana. researchgate.netnih.gov Its presence in the bark of Pinus species further supports this trend. The high concentration in this outer protective layer suggests a role in defending the tree against herbivores and pathogens.

Roots : The roots are another significant location for the storage of this compound. Specifically, it has been isolated from the roots of Sanguisorba officinalis. nih.govresearchgate.netnih.gov Its presence in the root system may contribute to defense against soil-borne pathogens and pests.

Heartwood and Phloem : While direct evidence for the localization of Fisetinidol-(4α,8)-catechin in the heartwood and phloem is not extensively detailed in the reviewed literature, the general distribution of proanthocyanidins in these tissues is well-established. For instance, profisetinidins are known to be significant components of quebracho tannin, which is extracted from the heartwood of Schinopsis species. Given that Fisetinidol-(4α,8)-catechin is a profisetinidin, its presence in the heartwood of related species is plausible.

Factors Influencing Accumulation and Content Variability in Plants

The quantity and presence of Fisetinidol-(4α,8)-catechin in plants are not static and can be influenced by a variety of factors, with genetics playing a crucial role.

Genetic and Chemotaxonomic Influences

The biosynthesis of flavonoids, including biflavonoids like Fisetinidol-(4α,8)-catechin, is under tight genetic control. The pathway is regulated by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. biotech-asia.orgresearchgate.netmdpi.comoup.com These regulatory proteins control the expression of the structural genes that encode the enzymes responsible for the various steps in the flavonoid biosynthetic pathway. nih.gov The specific combination and expression levels of these regulatory and structural genes will ultimately determine the type and amount of flavonoids, including Fisetinidol-(4α,8)-catechin, that a particular plant species or even a specific tissue will produce.

The distribution of Fisetinidol-(4α,8)-catechin and other related profisetinidins holds chemotaxonomic significance. For example, profisetinidins with 3,4,7-trihydroxyflavan-3-ol extender units are key components of tannins from both Acacia mearnsii (wattle) and Schinopsis spp. (quebracho), which belong to the Fabaceae and Anacardiaceae families, respectively. nih.gov This suggests that the genetic machinery to produce these specific types of proanthocyanidins has been conserved or has evolved in these distinct plant lineages, making them useful markers for taxonomic classification and understanding evolutionary relationships.

Biosynthesis and Metabolic Pathways of Fisetinidol 4α,8 Catechin

Fisetinidol-(4α,8)-catechin is a dimeric proanthocyanidin (B93508), a class of polyphenolic compounds widespread in the plant kingdom. mdpi.com Its biosynthesis is a multi-step process that begins with the general phenylpropanoid pathway, which produces the foundational flavan-3-ol (B1228485) monomers, fisetinidol (B1208203) and (+)-catechin. ebi.ac.uk

Precursor Flavan-3-ols and the General Phenylpropanoid Pathway

The synthesis of all flavonoids, including the precursor units of Fisetinidol-(4α,8)-catechin, originates from the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. nih.govnih.gov The general phenylpropanoid pathway then converts L-phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes. nih.govfrontiersin.org

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to trans-cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by adding a coenzyme A moiety, forming p-coumaroyl-CoA. nih.govfrontiersin.org

From this central intermediate, the flavonoid-specific pathway begins. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.netmdpi.com This is followed by stereospecific cyclization by chalcone isomerase (CHI) to yield the flavanone, naringenin. researchgate.netresearchgate.net

Naringenin is a critical branch point. To form the catechin (B1668976) and fisetinidol units, it undergoes a series of hydroxylations and reductions. Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the C3 position, creating a dihydroflavonol like dihydroquercetin (for catechin) or dihydrofisetin (for fisetinidol). nih.govmdpi.com The key step in generating the direct precursor for polymerization is the reduction of this dihydroflavonol by dihydroflavonol 4-reductase (DFR), which produces a flavan-3,4-diol, also known as a leucoanthocyanidin. nih.govmdpi.com

Finally, the flavan-3-ol monomers are formed:

(+)-Catechin (a 2,3-trans-flavan-3-ol): Synthesized from leucocyanidin by the action of leucoanthocyanidin reductase (LAR). nih.govmdpi.com

Fisetinidol: As a 5-deoxyflavan-3-ol, its biosynthesis follows a similar path but involves precursors that lack the 5-hydroxyl group on the A-ring.

Table 1: Key Enzymes in the Biosynthesis of Flavan-3-ol Precursors

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to trans-cinnamic acid. nih.gov
Cinnamate 4-hydroxylase C4H Converts trans-cinnamic acid to p-coumaric acid. nih.gov
4-coumarate:CoA ligase 4CL Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov
Chalcone synthase CHS Synthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. researchgate.net
Chalcone isomerase CHI Cyclizes naringenin chalcone to naringenin. researchgate.net
Flavanone 3-hydroxylase F3H Converts flavanones to dihydroflavonols. nih.gov
Dihydroflavonol 4-reductase DFR Reduces dihydroflavonols to leucoanthocyanidins (flavan-3,4-diols). nih.gov

Enzymatic Mechanisms of Interflavanoid Bond Formation

The formation of the C4-C8 interflavan bond that defines Fisetinidol-(4α,8)-catechin is a condensation reaction between two different flavan-3-ol units. One unit, the "extension unit" (fisetinidol), provides an electrophile, while the other, the "starter unit" (catechin), acts as a nucleophile. nih.gov

Role of Flavan-4-ol Carbocation Intermediates

The central hypothesis for proanthocyanidin biosynthesis involves the generation of a highly reactive carbocation intermediate at the C4 position of the extension unit. nih.govnih.gov This electrophile is typically formed from a flavan-3,4-diol (leucoanthocyanidin), the product of the DFR enzyme. researchgate.net

Under mildly acidic conditions, which may exist in the vacuole where proanthocyanidins (B150500) accumulate, the hydroxyl group at C4 of the leucoanthocyanidin is protonated and eliminated as a water molecule. mdpi.com This results in a stabilized quinone methide or a flavanyl-C4 carbocation. nih.gov This carbocation is the key electrophilic species that drives the polymerization process. While the formation of this carbocation can occur non-enzymatically, there is evidence suggesting that enzymes such as polyphenol oxidases (PPOs) or laccases may facilitate this process in vivo. researchgate.net

Regio- and Stereoselectivity of Dimerization Reactions

The reaction between the fisetinidol-derived C4 carbocation and the nucleophilic catechin molecule is highly specific.

Regioselectivity: The A-ring of the catechin starter unit contains two potential nucleophilic sites: C6 and C8. The condensation reaction overwhelmingly favors the more nucleophilic C8 position, leading to the formation of the characteristic (4,8) linkage. nih.govnih.gov The formation of (4,6) linkages is much less common. nih.gov

Stereoselectivity: The designation "4α" in Fisetinidol-(4α,8)-catechin refers to the stereochemistry of the newly formed interflavanoid bond. The incoming electrophile (the fisetinidol unit) attacks the catechin ring from a specific face, resulting in the α-configuration at C4. This stereocontrol is crucial and is dictated by the inherent stereochemistry of the precursor molecules (2,3-trans for both fisetinidol and catechin) and the conformational alignment of the molecules during the reaction. nih.gov The enzymes involved in precursor synthesis, such as DFR and LAR, produce specific stereoisomers, which in turn directs the stereochemical outcome of the dimerization. nih.gov

Post-Dimerization Modifications and Transformations

Once the basic Fisetinidol-(4α,8)-catechin dimer is formed, it can undergo further chemical modifications within the plant, leading to a greater diversity of related compounds.

Galloylation and Esterification Reactions

Galloylation, the esterification of a hydroxyl group with gallic acid, is a common modification of proanthocyanidins. researchgate.net This reaction typically occurs at the C3 hydroxyl group of the constituent flavan-3-ol units. The existence of Fisetinidol-(4α,8)-catechin 3-gallate has been documented, indicating that this modification occurs on the dimeric structure. genome.jp The attachment of the galloyl moiety is catalyzed by specific acyltransferases that utilize an activated form of gallic acid, such as galloyl-CoA. nih.gov This modification can significantly impact the chemical properties and biological activities of the parent compound. tandfonline.com

Table 2: Example of a Galloylated Derivative

Compound Name Modification

Chemical Rearrangements Leading to Phlobatannins

Proanthocyanidins, particularly those derived from 5-deoxyflavan-3-ols like profisetinidins, are precursors to a class of reddish-brown, largely insoluble polymers known as phlobatannins or condensed tannins. researchgate.net These compounds are often responsible for the color of heartwood and bark in many plant species. The transformation from profisetinidins to phlobatannins involves complex chemical rearrangements, including acid-catalyzed pyran ring rearrangements and oxidation. researchgate.net These reactions effectively alter the core structure of the Fisetinidol-(4α,8)-catechin units, leading to the formation of the extended, pigmented phlobatannin structures. This process is considered a maturation or aging of the initial proanthocyanidin polymers within the plant tissues.

Integration into the Broader Condensed Tannin Biosynthetic Network

The biosynthesis of fisetinidol-(4α,8)-catechin, a specific profisetinidin-type condensed tannin, is intricately woven into the general flavonoid and subsequent proanthocyanidin biosynthetic pathways. This integration involves a series of enzymatic steps that produce the necessary precursors, followed by a condensation reaction that forms the final dimeric structure. The entire process is a branch of the broader phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites.

The journey to fisetinidol-(4α,8)-catechin begins with the production of its constituent monomers: a fisetinidol unit and a catechin unit. Both originate from the flavonoid biosynthetic pathway. The precursor to the fisetinidol unit is the dihydroflavonol known as dihydrofisetin. This molecule undergoes a crucial reduction step catalyzed by the enzyme Dihydroflavonol 4-reductase (DFR). DFRs are a class of enzymes that exhibit varying substrate specificities depending on the plant species. nih.govanr.frnih.govplos.orgfrontiersin.org In this specific pathway, a DFR variant acts on dihydrofisetin to produce leucofisetinidin, a flavan-3,4-diol. wikipedia.orgwikipedia.org Leucofisetinidin is the immediate precursor to the fisetinidol moiety of the final compound.

Concurrently, the catechin unit is also synthesized via the flavonoid pathway. This involves the enzymatic reduction of other dihydroflavonols, such as dihydroquercetin, to their corresponding leucoanthocyanidins (e.g., leucocyanidin). These intermediates are then converted to (+)-catechin, a 2,3-trans-flavan-3-ol, through the action of Leucoanthocyanidin Reductase (LAR). nih.govwikipedia.orgnih.gov

The final and defining step in the formation of fisetinidol-(4α,8)-catechin is the condensation of the leucofisetinidin-derived intermediate with a catechin molecule. Under mildly acidic conditions, which are common in plant vacuoles where tannins accumulate, the leucofisetinidin can form a carbocation at the C4 position. This electrophilic carbocation is then attacked by the nucleophilic C8 position of a catechin molecule, resulting in the characteristic (4α,8) linkage of the dimer. While much of the upstream flavonoid pathway is enzymatically controlled, this final condensation step in proanthocyanidin synthesis is often considered to be a non-enzymatic, acid-catalyzed process.

Fisetinidol-(4α,8)-catechin, once formed, represents a branch point in the broader condensed tannin network. It can act as a building block for the formation of larger, more complex profisetinidin polymers. These polymers are formed through the sequential addition of more flavan-3-ol units, a process known as chain extension. The formation of these larger tannins contributes to the astringency and defensive properties of the plant tissues in which they are found.

The table below summarizes the key molecular players in the biosynthetic pathway leading to fisetinidol-(4α,8)-catechin.

Precursor/IntermediateEnzymeProduct/Intermediate
DihydrofisetinDihydroflavonol 4-reductase (DFR)Leucofisetinidin
DihydroquercetinDihydroflavonol 4-reductase (DFR)Leucocyanidin
LeucocyanidinLeucoanthocyanidin Reductase (LAR)(+)-Catechin
Leucofisetinidin + (+)-Catechin(Acid-catalyzed condensation)Fisetinidol-(4α,8)-catechin

Chemical Synthesis and Analogues of Fisetinidol 4α,8 Catechin for Research Applications

Strategies for the Total Synthesis of Fisetinidol-(4α,8)-catechin

The total synthesis of flavan-3-ol (B1228485) dimers is centered on the controlled formation of the interflavan bond between two monomeric units. This typically involves the reaction of an electrophilic "extension" unit with a nucleophilic "starter" unit. oup.com For Fisetinidol-(4α,8)-catechin, this translates to an electrophilic derivative of fisetinidol (B1208203) reacting with the nucleophilic A-ring of (+)-catechin.

Acid-catalyzed condensation represents a foundational and widely explored method for the synthesis of proanthocyanidins (B150500). researchgate.net This approach mimics the proposed biosynthetic pathway where a carbocation is generated at the C4 position of a flavan-3-ol precursor, such as a flavan-3,4-diol (a leucoanthocyanidin). oup.comnih.gov

The general strategy involves the following steps:

Generation of the Electrophile : A suitable fisetinidol precursor, such as the corresponding flavan-3,4-diol (leucofisetinidin), is treated with an acid. This promotes the loss of the C3 hydroxyl group and the formation of a resonance-stabilized C4 carbocation or a quinone methide intermediate.

Nucleophilic Attack : The electron-rich A-ring of the (+)-catechin monomer acts as the nucleophile. The C8 position is generally more nucleophilic than the C6 position, leading to a preference for the (4,8)-linkage over the (4,6)-linkage.

Dimer Formation : The nucleophilic attack by catechin (B1668976) onto the fisetinidol-derived carbocation forms the dimeric structure.

This method has been successfully applied to produce various procyanidin (B600670) dimers by reacting polymeric proanthocyanidins with flavan-3-ol monomers under acidic conditions. researchgate.net The acid cleaves the polymers, generating the electrophilic units that are then "captured" by the added monomer. A significant challenge in this approach is the lack of control over the stereochemistry at the newly formed interflavan bond, often resulting in a mixture of (4α,8) and (4β,8) diastereomers that require subsequent chromatographic separation. researchgate.net

Table 1: Key Precursors in Acid-Catalyzed Synthesis of Fisetinidol-(4α,8)-catechin
Role Precursor Molecule
Electrophilic ("Extension") UnitFisetinidol-4-carbocation (generated in situ from a precursor like Leucofisetinidin)
Nucleophilic ("Starter") Unit(+)-Catechin

Achieving stereocontrol over the interflavan linkage is a primary objective in modern synthetic strategies to avoid the formation of diastereomeric mixtures. researchgate.net The synthesis of the naturally occurring (4α,8) isomer of Fisetinidol-(4α,8)-catechin requires a method that favors the formation of the α-bond.

Strategies to achieve stereoselectivity often involve:

Thio-activation : One common approach involves using a 4-thio-substituted flavan-3-ol as a stable precursor to the C4 carbocation. The thioether can be activated under specific conditions (e.g., using a thiophilic promoter like a silver or copper salt) to generate the electrophile in a more controlled manner. The choice of the sulfur substituent and the reaction conditions can influence the stereochemical outcome of the subsequent condensation with the nucleophile.

Protecting Group Manipulation : The stereochemical environment around the reaction centers can be influenced by the strategic placement of bulky protecting groups on the hydroxyl functions of the flavan-3-ol precursors. These groups can direct the incoming nucleophile to attack the carbocation from a specific face, thereby favoring one stereoisomer over the other.

Catalyst Control : The use of specific Lewis acids or other catalysts can help to organize the transition state of the condensation reaction, leading to improved stereoselectivity.

While synthetic strategies allowing for total control of the stereochemistry at the interflavan link have been developed for procyanidins, their specific application to profisetinidins like Fisetinidol-(4α,8)-catechin remains a specialized area of research. researchgate.net

Table 2: Comparison of General Synthetic Strategies for Flavan-3-ol Dimers
Strategy Typical Reagents Key Feature Primary Advantage Primary Disadvantage
Acid-Catalyzed Condensation Flavan-3,4-diol, Flavan-3-ol, Protic Acid (e.g., HCl)Biomimetic carbocation formationSimplicity, readily available starting materialsPoor stereocontrol (yields α/β mixtures), potential for side reactions
Stereoselective Synthesis 4-Thioflavan-3-ol, Flavan-3-ol, Lewis Acid/PromoterControlled generation of electrophileHigh stereoselectivity for α or β linkageMulti-step synthesis of precursors, more complex reaction conditions

Preparation of Structurally Modified Analogues and Derivatives

The synthesis of analogues of Fisetinidol-(4α,8)-catechin is essential for probing its structure-activity relationships and for use as research tools in mechanistic studies.

Galloylation, the attachment of a gallic acid moiety via an ester linkage, is a common structural modification of flavan-3-ols in nature, particularly in tea catechins. maxapress.commaxapress.com The synthesis of galloylated derivatives of Fisetinidol-(4α,8)-catechin can be achieved through standard chemical esterification methods. A typical synthetic sequence would involve:

Selective Protection : All hydroxyl groups on the Fisetinidol-(4α,8)-catechin backbone, except for the one intended for esterification (commonly the C3 hydroxyl group of one or both units), are protected using suitable protecting groups (e.g., benzyl (B1604629) or silyl ethers).

Esterification : The partially protected dimer is reacted with an activated form of the desired acid, such as galloyl chloride or penta-O-acetylgalloyl chloride, in the presence of a base.

Deprotection : The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups) to yield the final galloylated product.

This methodology can be adapted to synthesize other ester derivatives by using different activated acids, such as those corresponding to coumaric acid or caffeic acid.

The (4β,8) diastereomer of Fisetinidol-(4α,8)-catechin is a primary example of an important isomeric analogue. nih.gov The synthesis of this isomer can be approached in two main ways:

Non-stereoselective Synthesis and Separation : As mentioned, acid-catalyzed condensation reactions often produce a mixture of α and β isomers. researchgate.net These diastereomers can be separated using advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC), to isolate the pure (4β,8) isomer. researchgate.net

Stereodirected Synthesis : Certain reaction conditions (e.g., solvent, temperature, catalyst) in condensation reactions may favor the formation of the thermodynamically more stable product, which is often the (4β,8) isomer. By carefully optimizing these parameters, the synthetic route can be biased toward the production of the β-linked dimer.

Isotopically labeled compounds are invaluable tools for studying metabolic pathways, reaction mechanisms, and for use as internal standards in quantitative mass spectrometry. The synthesis of deuterium-labeled Fisetinidol-(4α,8)-catechin would involve the incorporation of deuterium into one of the monomeric precursors prior to the condensation step.

Potential labeling strategies include:

Aromatic H/D Exchange : The aromatic protons on the A- or B-rings of a protected catechin or fisetinidol precursor can be exchanged for deuterium under acidic or basic conditions using a deuterium source like D₂O or deutero-trifluoroacetic acid.

Reduction with Deuterated Reagents : If the synthesis of the flavan-3-ol monomer involves a reduction step (e.g., reduction of a flavanone or a dihydroflavonol), a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be used to introduce deuterium at specific aliphatic positions.

Use of Labeled Starting Materials : Building the flavan-3-ol skeleton from simple, commercially available deuterated aromatic precursors is another robust, albeit more lengthy, approach.

Once synthesized, these labeled dimers can be used to trace the metabolic fate of the compound in biological systems or to elucidate fragmentation pathways in mass spectrometry. researchgate.net

Table 3: Examples of Structurally Modified Analogues of Fisetinidol-(4α,8)-catechin
Analogue Type Example Structure Name Purpose of Synthesis
Ester Derivative Fisetinidol-(4α,8)-catechin-3-O-gallateStructure-activity relationship studies; investigation of antioxidant or enzyme inhibitory activity. maxapress.com
Isomeric Form Fisetinidol-(4β,8)-catechinComparative biological studies; understanding the impact of stereochemistry on activity. nih.gov
Isotopically Labeled [D₃]-Fisetinidol-(4α,8)-catechinMechanistic studies; metabolic tracking; quantitative mass spectrometry internal standard. researchgate.net

Structure-Activity Relationship (SAR) Studies via Synthetic Analogues (In Vitro and Theoretical)

The biological activity of Fisetinidol-(4α,8)-catechin, a member of the proanthocyanidin (B93508) family, is intricately linked to its three-dimensional structure. The specific arrangement of its constituent flavonoid units, the nature of the linkage between them, and the pattern of functional group substitutions all play crucial roles in its interaction with biological targets. Through the synthesis of various analogues, researchers can systematically modify these structural features to probe their impact on activity, thereby elucidating the structure-activity relationships (SAR). These studies are fundamental for the rational design of novel and more potent therapeutic agents.

Impact of Interflavanoid Linkage Configuration

While direct comparative studies on synthetic analogues of Fisetinidol-(4α,8)-catechin with varied interflavanoid linkage configurations are limited, research on other procyanidin dimers provides valuable insights. For instance, studies on procyanidin B dimers, which consist of catechin or epicatechin units, have demonstrated that the linkage position and stereochemistry can significantly affect their biological activities, including their antioxidant capacity and their ability to interact with proteins.

Theoretical studies, often employing molecular modeling and computational chemistry, can help predict the preferred conformations of different linkage isomers and how these might affect interactions with biological targets. For example, the (4α,8) linkage in Fisetinidol-(4α,8)-catechin imparts a specific spatial arrangement of the two flavonoid moieties, which will differ from that of a (4β,8) or a (4α,6) linked dimer. These conformational differences can lead to variations in their ability to bind to enzymes or receptors, and in their antioxidant activity by affecting the accessibility of the phenolic hydroxyl groups.

Table 1: Theoretical Comparison of Interflavanoid Linkage Isomers of Fisetinidol-Catechin

Linkage ConfigurationPredicted Dihedral Angle (degrees)Predicted Interatomic Distance (Å) between A- and B-ring HydroxylsPotential Impact on Biological Activity
(4α,8)30-454.5-6.0The relatively rigid and twisted conformation may allow for specific interactions with planar binding sites on proteins.
(4β,8)150-1657.0-8.5A more extended and linear conformation could facilitate stacking interactions or bridging between two binding sites.
(4α,6)50-655.0-6.5This linkage alters the overall molecular topology, potentially exposing different faces of the molecule for interaction.
(4β,6)130-1456.5-8.0A different extended conformation that may favor interactions with different biological targets compared to the C8-linked isomers.

Note: The data in this table are illustrative and based on general principles of proanthocyanidin stereochemistry. Specific values would require dedicated computational studies on Fisetinidol-(4α,8)-catechin and its isomers.

Influence of Hydroxylation and Galloylation Patterns

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical for the biological activity of proanthocyanidins. These groups are key to their antioxidant properties, acting as hydrogen donors to neutralize free radicals. They also play a significant role in forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors.

Systematic modification of the hydroxylation pattern in synthetic analogues of Fisetinidol-(4α,8)-catechin would be a powerful tool to probe these interactions. For instance, removing or adding hydroxyl groups at specific positions on the A, B, C, or D rings would directly impact the molecule's antioxidant potential and its ability to bind to target proteins.

Galloylation, the esterification of a hydroxyl group with gallic acid, is another structural modification known to significantly enhance the biological activity of catechins and proanthocyanidins. The galloyl moiety provides additional hydroxyl groups, which can increase antioxidant activity. Furthermore, the planar aromatic ring of the galloyl group can engage in π-π stacking interactions with aromatic amino acid residues in proteins, thereby enhancing binding affinity.

Studies on other flavonoids have consistently shown that galloylated derivatives exhibit stronger biological effects, including anti-inflammatory and anticancer activities, compared to their non-galloylated counterparts. It is therefore highly probable that synthetic galloylated analogues of Fisetinidol-(4α,8)-catechin would exhibit enhanced biological activities.

Table 2: In Vitro Antioxidant Activity of Hypothetical Fisetinidol-(4α,8)-catechin Analogues

CompoundModificationDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (TEAC)Predicted Mechanism of Action
Fisetinidol-(4α,8)-catechin-15.22.8Hydrogen atom transfer from phenolic hydroxyls.
5-Deoxy-Fisetinidol-(4α,8)-catechinRemoval of 5-OH on fisetinidol unit25.82.1Reduced H-donating capacity.
3',4',5'-Trihydroxy-Fisetinidol-(4α,8)-catechinAdditional -OH on B-ring of fisetinidol9.53.5Increased H-donating capacity and radical stabilization.
Fisetinidol-(4α,8)-catechin-3-O-gallateGalloylation at 3-OH of catechin unit5.14.2Enhanced H-donating capacity and potential for π-π stacking interactions.
Fisetinidol-(4α,8)-catechin-3',4'-di-O-gallateDigalloylation on B-ring of catechin unit2.35.1Significantly increased H-donating capacity and enhanced binding affinity.

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Advanced Analytical Methodologies for Research and Quantification of Fisetinidol 4α,8 Catechin

Chromatographic Separation Techniques

Chromatography is the cornerstone of proanthocyanidin (B93508) analysis, enabling the separation of individual oligomers from a complex mixture. The choice of technique depends on the specific research goals, from routine quantification to the challenging separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and robust method for the analysis of proanthocyanidins (B150500). This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. The DAD provides spectral information across a range of wavelengths, which aids in the identification and purity assessment of the eluted peaks.

For the analysis of fisetinidol-(4α,8)-catechin and related proanthocyanidins, reversed-phase HPLC is commonly employed. A typical mobile phase consists of a gradient of an aqueous solvent (often containing a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier helps to keep the phenolic hydroxyl groups in their non-ionized form, leading to better retention and separation on the nonpolar stationary phase.

Table 1: Illustrative HPLC-DAD Parameters for Proanthocyanidin Analysis

ParameterValue
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Linear gradient from 5% to 30% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 280 nm (for flavan-3-ols) and 200-400 nm for spectral analysis

This table represents typical starting conditions and may require optimization based on the specific sample matrix and analytical goals.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures. This results in substantially faster analysis times, improved resolution, and increased sensitivity. For complex mixtures of proanthocyanidins, where numerous isomers and oligomers may be present, the enhanced resolving power of UHPLC is particularly advantageous.

The fundamental principles of separation in UHPLC are the same as in HPLC, but the instrumentation is engineered to handle the higher backpressures. The reduced analysis time is a key benefit, allowing for higher sample throughput in research and quality control settings.

Proanthocyanidins possess multiple chiral centers, leading to the existence of various stereoisomers. Fisetinidol (B1208203) and catechin (B1668976) units themselves have specific stereochemistries. The separation of these enantiomers and diastereomers is not possible with standard reversed-phase chromatography. Chiral chromatography is a specialized technique designed for this purpose. It employs a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to differential retention times and their subsequent separation. This technique is critical for studying the stereochemistry of biosynthetic pathways and for determining the enantiomeric purity of synthetic standards.

Hyphenated Mass Spectrometry for Identification and Quantification

While chromatographic techniques separate the compounds, mass spectrometry (MS) provides detailed structural information and enables highly sensitive quantification. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the definitive analysis of proanthocyanidins.

In LC-MS, the eluent from the LC column is directed into the ion source of a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and then separated in the mass analyzer based on their mass-to-charge ratio (m/z). This provides the molecular weight of the eluting compounds.

For more detailed structural information, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific ion (a "parent" or "precursor" ion) corresponding to the compound of interest, such as the [M+H]⁺ or [M-H]⁻ ion of fisetinidol-(4α,8)-catechin, is selected. This ion is then subjected to fragmentation by collision with an inert gas (Collision-Induced Dissociation - CID). The resulting fragment ions ("product" or "daughter" ions) are characteristic of the molecule's structure. This fragmentation pattern can be used to confirm the identity of the compound and to distinguish it from isomers. For proanthocyanidins, characteristic fragmentations include the retro-Diels-Alder (RDA) fission of the heterocyclic C-ring and cleavage of the interflavan bond.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that offers significant advantages for the analysis of unknown compounds in complex mixtures. The QTOF analyzer provides highly accurate mass measurements (typically with an error of less than 5 ppm). This high accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for identifying unknown compounds.

For fisetinidol-(4α,8)-catechin, LC-QTOF-MS can provide an accurate mass measurement of the molecular ion, which helps to confirm its elemental formula (C30H26O11). Furthermore, the high-resolution fragmentation data obtained in MS/MS mode provides detailed structural information, aiding in the unambiguous identification and differentiation from other proanthocyanidin dimers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Oligomer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has emerged as a powerful and highly suitable technique for the analysis of proanthocyanidin (PA) oligomers and polymers, including those containing fisetinidol units. researchgate.net This soft ionization method is particularly advantageous for analyzing large, thermally labile molecules like PAs, as it minimizes fragmentation and allows for the detection of intact molecular ions, providing a clear profile of the degree of polymerization (DP) within a sample. researchgate.net

In a typical MALDI-TOF-MS analysis of PAs, the sample is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as intact, singly charged ions (e.g., [M+Na]⁺ or [M+K]⁺). These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting spectrum displays a series of peaks, each corresponding to an oligomer of a specific size. The characteristic feature is an arithmetic series of peaks, where the mass difference between adjacent peaks corresponds to the mass of a monomeric subunit. spkx.net.cn For instance, a repeating difference of 272 Da would indicate profisetinidin units, while a difference of 288 Da would correspond to procyanidin (B600670) units (catechin/epicatechin). spkx.net.cn

Research on wattle tannins from Acacia mearnsii, a known source of profisetinidins, has utilized MALDI-TOF-MS to characterize the complex oligomeric composition of its extracts. researchgate.net These analyses reveal the presence of proanthocyanidin oligomers primarily composed of 5-deoxyflavan-3-ol units like fisetinidol and robinetinidol (B3433720). researchgate.net The technique is capable of detecting oligomers up to a high degree of polymerization, with some studies on other PAs observing polymers up to 25 units. acs.org Furthermore, MALDI-TOF-MS can identify the presence of different types of interflavan bonds (A-type vs. B-type) and modifications such as galloylation, which is observed as a mass shift of 152 Da. spkx.net.cnnih.gov

While MALDI-TOF-MS provides excellent qualitative and semi-quantitative data on the distribution and composition of oligomers, precise quantification remains a challenge. researchgate.net This is primarily due to variations in ionization efficiency between different oligomers and a decrease in detector sensitivity as the molecular weight increases. researchgate.net

Table 1: Key Findings from MALDI-TOF-MS Analysis of Proanthocyanidins

ParameterInformation Provided by MALDI-TOF-MSExample / Mass Difference (Da)Reference
Degree of Polymerization (DP)Provides a profile of oligomer distribution by size.Detection of oligomers up to nonamers and higher. researchgate.netacs.org
Subunit CompositionIdentifies the type of monomer units in the polymer chain.Procyanidin (288 Da), Profisetinidin (272 Da), Prodelphinidin (304 Da). spkx.net.cn
Structural ModificationsDetects additions to the basic flavan-3-ol (B1228485) structure.Galloylation (+152 Da). spkx.net.cn
Linkage TypeCan help differentiate between A-type and B-type bonds.A-type bonds result in a 2 Da loss compared to two B-type linked monomers. nih.gov

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules like Fisetinidol-(4α,8)-catechin. While one-dimensional (1D) NMR (¹H and ¹³C) provides a fundamental fingerprint, two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals and confirming the precise connectivity between the fisetinidol and catechin units, including the specific C4α→C8 interflavan bond. wikipedia.org

Studies on related proanthocyanidin trimers have demonstrated the power of HMBC experiments in proving the 4→8 interflavan linkage through the observation of cross-peaks from the H-4 proton of one unit to carbons C-7, C-8, and C-9 of the adjacent unit. wikipedia.org Furthermore, NOESY experiments can provide through-space correlations that help to determine the relative stereochemistry of the molecule. wikipedia.org Research on profisetinidins has utilized ¹H NMR to unequivocally assign the structure and stereochemistry of newly synthesized compounds, such as the trimer fisetinidol-(4α,8)-catechin-(6,4β)-epifisetinidol. sci-hub.st

Beyond structural confirmation, NMR is increasingly used for quantitative analysis (qNMR). This technique offers a primary measurement method, as the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards. Quantitative ¹H NMR (qHNMR) has been refined through advanced methodologies like Quantum-mechanics-driven ¹H Iterative Full Spin Analysis (QM-HiFSA). This approach allows for the deconvolution of highly complex and overlapping ¹H NMR spectra, typical of proanthocyanidins, to yield extremely precise chemical shifts (to the ppb level) and coupling constants. wikipedia.org Such precision not only refines the 3D structural model but also enables the accurate quantification of different components or even isotopomers in a mixture, making it a powerful tool for quantitative studies of Fisetinidol-(4α,8)-catechin. wikipedia.org

Additionally, ¹H–¹³C HSQC NMR has proven to be a viable alternative to degradative methods for estimating the ratios of different subunits (e.g., procyanidin vs. prodelphinidin) and the cis/trans stereochemistry within a purified condensed tannin sample. docksci.com This demonstrates the potential of 2D NMR as a quantitative tool for assessing the composition of extracts containing Fisetinidol-(4α,8)-catechin.

Spectrophotometric Assays and Chemical Degradation Methods

A combination of spectrophotometric assays and chemical degradation methods provides a robust framework for quantifying total phenolic content and elucidating the specific composition of proanthocyanidin-rich extracts.

The Folin-Ciocalteu assay is a widely adopted, simple, and rapid spectrophotometric method for determining the total phenolic content (TPC) in plant extracts. cabidigitallibrary.orgplos.org The method is based on a redox reaction where the Folin-Ciocalteu reagent, a mixture of phosphotungstic acid (H₃PW₁₂O₄₀) and phosphomolybdic acid (H₃PMo₁₂O₄₀), is reduced by phenolic compounds under alkaline conditions. plos.orgnih.gov This reaction results in the formation of a blue-colored complex, primarily composed of (PMoW₁₁O₄₀)⁴⁻, whose absorbance is measured spectrophotometrically, typically at a wavelength of around 760 nm. cabidigitallibrary.orgnih.gov

The vanillin-hydrochloric acid (vanillin-HCl) assay is a colorimetric method specifically used for the quantification of condensed tannins (proanthocyanidins). spkx.net.cndocksci.com The underlying chemistry involves an acid-catalyzed condensation reaction between vanillin (B372448) and the flavan-3-ol units that constitute the proanthocyanidin structure. researchgate.net The reaction is specific to the A-ring of flavanols that have a single bond at the 2,3-position and are unsubstituted at the C-5 and C-7 positions, which is characteristic of the terminal units of proanthocyanidins and free monomers like catechin and fisetinidol. acs.org This reaction produces a red-colored adduct, and the absorbance is measured spectrophotometrically at approximately 500 nm. docksci.comrsc.org

The successful application of the vanillin assay is critically dependent on reaction conditions, including the type of solvent, the concentration of the acid and vanillin, reaction time, and temperature. researchgate.net Methanol is a common solvent, but studies have shown that using glacial acetic acid can result in similar reaction kinetics for both monomers and polymers, yielding more accurate estimations of the degree of polymerization. docksci.com The assay is typically standardized against a known flavan-3-ol, such as (+)-catechin. researchgate.netdocksci.com Because of its specificity for the flavan-3-ol skeleton, the vanillin assay is a valuable tool for quantifying the class of compounds to which Fisetinidol-(4α,8)-catechin belongs in purified fractions.

Thiolytic degradation, or thiolysis, is the benchmark chemical method for determining the structural composition of proanthocyanidins. researchgate.netnih.gov This technique involves the acid-catalyzed cleavage of the B-type interflavanoid bonds (such as the 4α→8 bond in Fisetinidol-(4α,8)-catechin) in the presence of a potent nucleophile, typically a thiol like benzyl (B1604629) mercaptan or cysteamine. researchgate.net

During the reaction, the proanthocyanidin polymer is depolymerized. The "terminal" flavan-3-ol unit at the bottom of the chain is released as a free monomer (e.g., catechin). The "extension" units from the rest of the chain are released as thioether adducts (e.g., fisetinidol-4-thiobenzyl ether). researchgate.net These resulting products—free monomers and thioether derivatives—are then separated, identified, and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection. researchgate.net

This method provides several key pieces of structural information:

Subunit Composition: It identifies the specific flavan-3-ols that make up the polymer (e.g., fisetinidol, catechin, epicatechin, gallocatechin).

Terminal vs. Extension Units: It allows for the quantification of both terminal and extension units.

Mean Degree of Polymerization (mDP): The mDP can be calculated from the molar ratio of all units (terminal + extension) to the terminal units.

A modified thiolysis method has been specifically applied to characterize the proanthocyanidins from Acacia mearnsii bark, which are known to be rich in fisetinidol and robinetinidol units, making this technique directly relevant and essential for the detailed structural analysis of Fisetinidol-(4α,8)-catechin and its related oligomers. researchgate.net

Table 2: Comparison of Spectrophotometric and Degradation Methods

MethodPrincipleTarget Analyte(s)Information ObtainedReference
Folin-CiocalteuRedox reaction forming a blue complex.Total phenolic compounds.Total phenolic content (e.g., in GAE). cabidigitallibrary.orgplos.org
Vanillin AssayAcid-catalyzed condensation forming a red adduct.Flavan-3-ols, proanthocyanidin terminal units.Quantification of condensed tannins. researchgate.netdocksci.com
Thiolytic DegradationAcid-catalyzed cleavage of interflavan bonds with a thiol.Proanthocyanidin polymers.Subunit composition, terminal vs. extension units, mean degree of polymerization. researchgate.netresearchgate.net

Sample Preparation and Purification Strategies for Analytical Rigor

The reliability of any advanced analytical technique is contingent upon the quality of the sample. For a compound like Fisetinidol-(4α,8)-catechin, which exists in a complex plant matrix, rigorous sample preparation and purification are critical to remove interfering substances and isolate the analyte of interest.

The initial step is typically a solid-liquid extraction from the plant material. A common approach involves first defatting the dried, ground plant material with a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids. Following this, the proanthocyanidins are extracted using polar solvents. Mixtures of acetone, ethanol (B145695), or methanol with water are highly effective. For instance, an acetone:water (7:3, v/v) mixture is frequently used. cabidigitallibrary.org Alternative methods include hot water extraction, which can be combined with subsequent filtration steps.

After obtaining a crude extract, multi-step purification is necessary. A widely used strategy involves column chromatography. The crude extract can first be applied to a macroporous adsorption resin column, such as Amberlite or AB-8 resin. After washing away highly polar impurities (like sugars and organic acids) with water, the proanthocyanidins are eluted using a gradient of aqueous ethanol.

The fractions rich in the target compounds are then often subjected to further purification on a Sephadex LH-20 column. This gel filtration matrix separates compounds based on their molecular size and their ability to form hydrogen bonds with the stationary phase. Elution is typically performed with solvents like ethanol or methanol. This step is effective at separating proanthocyanidin oligomers from monomers and other phenolic compounds. The combination of these chromatographic steps is essential for obtaining purified fractions of Fisetinidol-(4α,8)-catechin or its oligomers that are suitable for unambiguous structural and quantitative analysis by NMR and MS. researchgate.net

Selective Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a cornerstone technique for the purification and concentration of Fisetinidol-(4α,8)-catechin from crude plant extracts. The selection of the appropriate sorbent and solvent system is critical for achieving selectivity. Proanthocyanidin dimers like Fisetinidol-(4α,8)-catechin can be separated from monomers, larger polymers, and other classes of polyphenols through a multi-step SPE procedure. A combination of normal-phase and reversed-phase chromatography principles is often employed for effective fractionation. semanticscholar.orgmdpi.com

A common strategy involves using sorbents like Sephadex LH-20, which separates compounds based on molecular size and polarity. longdom.orgresearchgate.net Smaller molecules interact more with the porous dextran (B179266) gel, while larger polymers elute faster. For more refined separation, reversed-phase cartridges, such as C18, are invaluable for removing highly polar impurities (like sugars and organic acids) and separating oligomers based on their hydrophobicity. semanticscholar.orgmn-net.com An aminopropyl-bonded silica (B1680970) phase can also be used, offering different selectivity by retaining compounds like fatty acids and polar pigments. sigmaaldrich.com

A representative SPE protocol for the selective isolation of a fraction enriched with dimeric proanthocyanidins, including Fisetinidol-(4α,8)-catechin, would involve several sequential steps. The initial plant extract, typically in an aqueous-organic solvent, is loaded onto the SPE cartridge. A series of wash steps with solvents of increasing polarity removes interfering compounds, followed by elution of the target analyte with a stronger solvent.

Below is a data table outlining a plausible multi-stage SPE protocol for the purification of Fisetinidol-(4α,8)-catechin, based on established methods for similar procyanidins. semanticscholar.orgmn-net.comresearchgate.net

Parameter Step 1: Initial Cleanup (Reversed-Phase) Step 2: Fractionation (Size-Exclusion/Normal-Phase)
SPE Sorbent C18 (Octadecyl-bonded silica)Sephadex LH-20
Conditioning 1. Methanol (2-3 column volumes)2. Deionized Water (2-3 column volumes)Methanol/Water (1:1, v/v) (2-3 column volumes)
Sample Loading Crude extract dissolved in a minimal amount of aqueous methanol.Eluate from Step 1, evaporated and redissolved in Methanol/Water (1:1, v/v).
Wash Solvents 1. Deionized Water (to remove sugars, acids)2. 5% Methanol in Water (to remove polar phenolics)1. Methanol/Water (1:1, v/v) (to elute monomers like catechin) researchgate.net
Elution Solvents 1. Ethyl Acetate (to elute some monomers and dimers)2. Methanol (to elute Fisetinidol-(4α,8)-catechin and other oligomers) Acetone/Water (7:3, v/v) (to elute the target dimer and trimer fraction) researchgate.net
Rationale Removes highly polar interferences and some monomeric flavonoids. The target dimer is retained.Separates compounds based on size. Monomers are eluted first, followed by the desired oligomeric fraction containing Fisetinidol-(4α,8)-catechin.

This table represents an interactive summary of a potential SPE protocol. Specific volumes and flow rates would need to be optimized based on the cartridge size and sample concentration.

Strategies to Minimize Oxidative Degradation during Sample Handling

Proanthocyanidins are highly susceptible to oxidative degradation due to their polyphenolic structure, which features multiple hydroxyl groups on the aromatic rings. Oxidation can be catalyzed by enzymes (like polyphenol oxidase), light, high temperatures, and the presence of metal ions. This degradation can lead to the formation of quinones and further polymerization, resulting in significant underestimation of the analyte and the generation of analytical artifacts. nih.gov Therefore, stringent measures must be taken during sample collection, extraction, and analysis to preserve the integrity of Fisetinidol-(4α,8)-catechin.

Key strategies focus on creating and maintaining a non-oxidizing environment throughout the analytical workflow. This involves chemical stabilization, pH control, and management of physical conditions.

Chemical Stabilization: The addition of antioxidants and chelating agents to the extraction and sample solvents is a primary defense against degradation.

Ascorbic Acid (Vitamin C) is a powerful antioxidant that is frequently added to extraction solvents. researchgate.net It preferentially oxidizes, thereby protecting the phenolic compounds of interest. ijaers.com It can also inhibit enzyme-catalyzed browning.

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters metal ions (e.g., Fe²⁺, Cu²⁺) which can catalyze the oxidation of phenols. nih.govresearchgate.net The combined use of ascorbic acid and EDTA provides robust protection against both enzymatic and chemical oxidation. researchgate.net

pH Control: The stability of flavonoids is highly pH-dependent. Proanthocyanidins are generally more stable under slightly acidic conditions (pH 3-4). nih.govnih.gov Alkaline or neutral conditions can promote auto-oxidation and structural rearrangements. Therefore, extraction solvents and HPLC mobile phases are often acidified, commonly with formic acid or acetic acid, to maintain a low pH environment. csic.es

Physical Conditions:

Temperature: High temperatures accelerate degradation. Extractions should be performed at low temperatures, and if heat is required, it should be for the shortest possible duration. mdpi.com Samples and extracts should be stored at low temperatures (e.g., -20°C or -80°C) to slow down chemical reactions. researchgate.net

Light: Exposure to UV light can induce photochemical degradation. Samples should be protected from light by using amber vials or by working in low-light conditions. mdpi.com

Atmosphere: To prevent oxidation, sample preparation can be carried out under an inert atmosphere, such as nitrogen or argon, to displace oxygen. qau.edu.pk This is particularly important during steps like solvent evaporation and sample reconstitution.

The following table summarizes the primary strategies employed to minimize the oxidative degradation of Fisetinidol-(4α,8)-catechin.

Strategy Method Mechanism of Action Typical Application
Antioxidant Addition Addition of Ascorbic AcidPreferentially oxidizes to scavenge free radicals and oxygen. researchgate.netijaers.comAdded to extraction solvents (e.g., 0.1-2.0 mg/mL). mdpi.com
Metal Chelation Addition of EDTASequesters metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze phenol (B47542) oxidation. nih.govresearchgate.netUsed in combination with ascorbic acid in extraction buffers.
pH Control Acidification of SolventsMaintains the flavonoid in its more stable protonated form, inhibiting auto-oxidation. nih.govnih.govAddition of formic or acetic acid (0.1-1%) to extraction and chromatography solvents.
Temperature Management Low-Temperature Processing & StorageReduces the rate of chemical and enzymatic degradation reactions. mdpi.comPerforming extractions on ice; storing extracts at -20°C or below.
Light Exclusion Use of Amber Glassware/Low LightPrevents photochemical degradation and isomerization. mdpi.comStoring samples and extracts in amber vials or wrapping containers in foil.
Inert Atmosphere Purging with Nitrogen or ArgonDisplaces oxygen to prevent direct oxidation of the phenolic hydroxyl groups. qau.edu.pkUsed during solvent evaporation, sample concentration, and vial sealing.

This interactive table outlines key methods for preventing degradation. The optimal combination of these strategies ensures the analytical accuracy and reliability of research on Fisetinidol-(4α,8)-catechin.

Mechanistic Investigations of Biological Interactions of Fisetinidol 4α,8 Catechin in Vitro Studies

Molecular Interactions with Enzymes and Cellular Components

In Vitro Inhibition or Modulation of Enzyme Activities (e.g., α-Amylase, Lipase)

Research detailing the in vitro inhibitory or modulatory effects of isolated Fisetinidol-(4α,8)-catechin on digestive enzymes such as α-amylase and lipase (B570770) is not available in the current body of scientific literature. While studies on crude extracts rich in proanthocyanidins (B150500) have sometimes shown inhibitory activities against these enzymes, the specific contribution of Fisetinidol-(4α,8)-catechin to this effect has not been elucidated.

Binding Kinetics and Thermodynamics with Purified Proteins

There is a lack of specific studies investigating the binding kinetics and thermodynamics of Fisetinidol-(4α,8)-catechin with purified proteins. Such studies are crucial for understanding the nature and strength of the interaction, including the determination of binding constants (K_a, K_d), enthalpy (ΔH), and entropy (ΔS) changes. This information remains a gap in the understanding of this particular compound's biological activity.

Effects on Cellular Pathways in Controlled In Vitro Models (e.g., receptor binding, signal transduction)

Specific data on the effects of Fisetinidol-(4α,8)-catechin on cellular pathways in controlled in vitro models is not currently available. Investigations into its ability to bind to specific cellular receptors or modulate signal transduction cascades have not been reported.

Antioxidant and Radical Scavenging Mechanisms

While proanthocyanidins, as a class, are known for their antioxidant properties, specific and comprehensive data for Fisetinidol-(4α,8)-catechin is limited. The antioxidant activity of these compounds is generally attributed to their polyphenolic structure.

In Vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP, ORAC)

Comprehensive data from a full panel of in vitro free radical scavenging assays specifically for Fisetinidol-(4α,8)-catechin is not readily found in the literature. While it is expected to possess antioxidant activity due to its structure, specific values for DPPH, ABTS, FRAP, and ORAC assays are not documented.

Mechanisms of Electron Transfer and Hydrogen Atom Transfer

The antioxidant activity of flavonoids and proanthocyanidins is generally understood to proceed via mechanisms of electron transfer (ET) and hydrogen atom transfer (HAT). The catechol B-ring of the catechin (B1668976) unit and the resorcinol (B1680541) A-ring of the fisetinidol (B1208203) unit in Fisetinidol-(4α,8)-catechin are the likely sites for these transfers. However, detailed mechanistic studies that specifically delineate the contributions of each mechanism for this particular compound are not available.

Pro-oxidant Activity under Specific In Vitro Conditions

Scientific literature available in the public domain does not currently provide specific studies on the pro-oxidant activity of Fisetinidol-(4α,8)-catechin under in vitro conditions. While the broader class of proanthocyanidins, to which this compound belongs, is known for its antioxidant properties, the potential for pro-oxidant effects under specific circumstances (such as the presence of transition metals or high concentrations) has been a subject of investigation for some polyphenols. nih.govresearchgate.net However, dedicated research to elucidate such behavior for Fisetinidol-(4α,8)-catechin is not presently available.

Proanthocyanidins can exhibit pro-oxidant activity through mechanisms such as the reduction of metal ions (e.g., Fe³⁺ to Fe²⁺), which can then participate in Fenton-like reactions to produce highly reactive hydroxyl radicals. This dual antioxidant/pro-oxidant role is dependent on the specific chemical structure of the proanthocyanidin (B93508), its concentration, the pH of the medium, and the presence of other molecules that can be oxidized or reduced. nih.gov

Further research is required to determine if Fisetinidol-(4α,8)-catechin exhibits pro-oxidant activities in specific in vitro systems. Such studies would need to systematically evaluate its effects in the presence of various cellular components and under different oxidative stress conditions.

Table 1: In Vitro Pro-oxidant Activity of Fisetinidol-(4α,8)-catechin

Assay System Test Conditions Observed Effect Reference
Data not available Data not available Data not available N/A
Data not available Data not available Data not available N/A
Data not available Data not available Data not available N/A

Photochemical Reactivity and Stability Under Controlled Conditions

There is a notable lack of specific research into the photochemical reactivity and stability of Fisetinidol-(4α,8)-catechin under controlled laboratory conditions. The behavior of this specific dimeric proanthocyanidin when exposed to light, and its potential to act as a photo-antioxidant or a photosensitizer, remains uncharacterized in the scientific literature.

Photolytic Degradation Pathways and Products

No studies detailing the photolytic degradation pathways or identifying the resulting degradation products of Fisetinidol-(4α,8)-catechin have been found. The stability of proanthocyanidin dimers is known to be influenced by factors such as pH and temperature, with degradation often involving the cleavage of the interflavanoid bond. researchgate.net Oxidative degradation is a primary route for proanthocyanidin breakdown, which can be initiated by light exposure. nih.gov However, the specific light-induced degradation mechanisms for Fisetinidol-(4α,8)-catechin have not been investigated.

Table 2: Photolytic Degradation of Fisetinidol-(4α,8)-catechin

Wavelength of Light (nm) Solvent/Medium Major Degradation Products Quantum Yield Reference
Data not available Data not available Data not available Data not available N/A
Data not available Data not available Data not available Data not available N/A
Data not available Data not available Data not available Data not available N/A

Photo-Antioxidant or Photosensitizing Properties In Vitro

Currently, there is no available data from in vitro studies to confirm whether Fisetinidol-(4α,8)-catechin possesses photo-antioxidant or photosensitizing properties. A photo-antioxidant would be a compound that can neutralize reactive oxygen species generated by light, while a photosensitizer is a molecule that absorbs light and transfers the energy to other molecules, often leading to the generation of reactive oxygen species. While some natural compounds are known to have photosensitizing activity nih.gov, this has not been explored for Fisetinidol-(4α,8)-catechin.

Ecological and Biochemical Roles of Fisetinidol 4α,8 Catechin in Plant Systems

Contributions to Plant Defense and Stress Responses

Proanthocyanidins (B150500), including Fisetinidol-(4α,8)-catechin, are integral to a plant's defense arsenal, providing protection against a variety of biotic and abiotic threats. mdpi.comnih.gov Their synthesis is often induced or enhanced in response to environmental challenges, highlighting their adaptive significance. frontiersin.org

Role in Plant-Pathogen Interactions

Condensed tannins are well-recognized for their antimicrobial properties, acting as a chemical barrier against pathogenic fungi and bacteria. researchgate.netnih.gov The primary mechanism of this defense is their ability to bind with and precipitate proteins, which can inactivate microbial enzymes and disrupt cell walls. researchgate.netyoutube.com Plants often accumulate these compounds in vulnerable tissues, such as the bark and heartwood, to prevent decay. ebi.ac.uk For instance, the heartwood of Colophospermum mopane, which contains profisetinidins, is known for its durability. prota4u.org

The production of phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection, can include phenolic compounds like condensed tannins. youtube.com When a plant detects a pathogen, a signaling cascade is initiated, leading to the expression of defense-related genes and the production of these protective compounds. youtube.com This response can help to limit the spread of the pathogen within the plant. youtube.com

Allelopathic Effects in Plant-Plant Interactions

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the growth, survival, and reproduction of other organisms. researchgate.net Condensed tannins can contribute to these allelopathic interactions. When leached from leaf litter or exuded from roots, these compounds can accumulate in the soil and inhibit the germination and growth of competing plant species. researchgate.netnih.gov

Research has shown that soil from under the canopy of certain tannin-producing trees can suppress the growth of other plants, suggesting a role for these compounds in shaping plant communities and contributing to the dominance of the species that produce them. nih.gov While direct studies on the allelopathic effects of Fisetinidol-(4α,8)-catechin are not available, the general allelopathic potential of condensed tannins is well-documented. researchgate.netresearchgate.net

Responses to Abiotic Stressors (e.g., UV radiation, drought)

Plants have evolved mechanisms to cope with various abiotic stressors, and condensed tannins play a significant role in this tolerance. mdpi.comnih.gov The synthesis of these compounds is often upregulated in response to environmental pressures such as high light intensity, UV radiation, and drought. mdpi.comfrontiersin.org

UV Radiation: Flavonoids, the precursors to condensed tannins, are known to have arisen in plants as a mechanism to screen harmful UVB light, which was crucial for the colonization of land. youtube.com Condensed tannins can accumulate in the epidermal layers of leaves, where they act as a filter, protecting the photosynthetic machinery from UV-induced damage. nih.gov

Drought: During periods of drought, plants experience oxidative stress due to the increased production of reactive oxygen species (ROS). nih.gov Condensed tannins, with their antioxidant properties, can scavenge these harmful molecules, thereby protecting cellular components from damage. nih.govmdpi.com Studies on poplar trees have shown that individuals with higher levels of condensed tannins exhibit greater tolerance to drought-induced photo-oxidative stress. nih.gov The presence of Fisetinidol-(4α,8)-catechin in drought-tolerant species like Colophospermum mopane suggests its contribution to survival in arid environments. sanbi.org

Functional Significance in Plant Physiology and Development

Beyond their roles in defense and stress response, condensed tannins like Fisetinidol-(4α,8)-catechin are also involved in fundamental physiological processes and the structural development of plants.

Role in Lignification Processes and Cell Wall Structure

Lignin (B12514952) is a complex polymer that provides structural rigidity to the cell walls of plants, making them impermeable to water and resistant to mechanical stress. nih.gov The biosynthesis of lignin and condensed tannins are related, as they share common precursors from the phenylpropanoid pathway. frontiersin.org

Recent research suggests a more direct interaction between flavonoids and lignin during cell wall biosynthesis, which could lead to the development of novel biomaterials. nih.gov Lignification is also a key defense response, as the reinforcement of cell walls can physically block the ingress of pathogens. youtube.com The presence of Fisetinidol-(4alpha,8)-catechin in the woody tissues of trees like Guibourtia coleosperma and Colophospermum mopane points to its likely involvement in the structural integrity and durability of these plants. prota4u.orgwikipedia.org

Contribution to Pigmentation and Photoprotection

While anthocyanins are the primary pigments responsible for the vibrant red, purple, and blue colors in flowers and fruits, the oxidation products of proanthocyanidins can contribute to the brown pigmentation of tissues like seed coats and senescing leaves. oup.comnih.govresearchgate.net In brown cotton, for example, the accumulation and subsequent oxidation of proanthocyanidins are responsible for the fiber's color. oup.com

This pigmentation can also serve a protective function. In seed coats, the brown layer of condensed tannins acts as a barrier against pathogens and herbivores. researchgate.net Furthermore, the accumulation of these pigments in leaves can provide photoprotection by absorbing excess light energy and preventing photo-oxidative damage, a role that is particularly important under stressful light conditions. youtube.com

Table of Research Findings on Proanthocyanidins (Condensed Tannins)

Ecological/Biochemical Role Organism/System Studied Key Findings References
Plant-Pathogen Interactions GeneralInhibit microbial enzymes and disrupt cell walls through protein binding. researchgate.netyoutube.com
Colophospermum mopaneHeartwood, containing profisetinidins, is highly durable and resistant to decay. prota4u.org
Allelopathic Effects GeneralLeachates from tannin-rich leaf litter can inhibit seed germination and plant growth. researchgate.netnih.gov
UV Radiation Response GeneralAccumulate in epidermal cells to screen harmful UV-B radiation. youtube.comnih.gov
Drought Stress Response Poplar (Populus spp.)High levels of condensed tannins correlate with reduced oxidative damage under drought. nih.gov
Lignification GeneralShare biosynthetic pathway with lignin; contribute to cell wall strength and defense. frontiersin.orgnih.gov
Pigmentation Brown Cotton (Gossypium hirsutum)Oxidation of proanthocyanidins is the primary source of brown coloration in fibers. oup.com

Evolution of Fisetinidol-Type Proanthocyanidins in Plant Lineages

The evolutionary history of proanthocyanidins (PAs), also known as condensed tannins, is deeply intertwined with the adaptation of plants to terrestrial life. These flavonoid polymers are largely absent in bryophytes and lycophytes, suggesting that the biosynthetic pathways leading to their formation arose later in the evolutionary timeline of vascular plants. nih.gov They are, however, found widely in ferns, gymnosperms, and angiosperms, where they fulfill crucial roles in defense against herbivores and pathogens and protection from abiotic stresses like UV radiation. nih.govnih.gov

Within the vast structural diversity of proanthocyanidins, specific subgroups serve as important chemotaxonomic markers, reflecting the evolutionary diversification of metabolic pathways in certain plant lineages. Fisetinidol-type proanthocyanidins belong to a chemically distinct class known as profisetinidins. These compounds are characterized by their monomeric units, which lack a hydroxyl group at the C-5 position of the A-ring (e.g., fisetinidol (B1208203), a 5-deoxycatechin). nih.gov The biosynthesis of these 5-deoxy PAs requires a specialized enzymatic sequence not present in all plant groups, making their distribution phylogenetically significant.

The occurrence of fisetinidol-type proanthocyanidins is particularly concentrated in the Leguminosae (Fabaceae) family, one of the largest and most ecologically successful angiosperm families. This family underwent a rapid and extensive diversification during the Tertiary period, and the evolution of unique secondary metabolites, including complex proanthocyanidins, is thought to have contributed significantly to this success. mdpi.com The presence of profisetinidins is a well-established chemotaxonomic feature of many species within the Mimosoideae and Papilionoideae subfamilies of the legumes. For instance, they are prominent in the heartwood and bark of commercially important genera such as Acacia (e.g., Acacia mearnsii or black wattle), Robinia, and Prosopis. researchgate.net

The compound Fisetinidol-(4α,8)-catechin represents a specific example of this evolutionary diversification. It is a heterodimeric proanthocyanidin (B93508), meaning it is composed of two different flavan-3-ol (B1228485) units: a 5-deoxy unit (fisetinidol) and a more common 5-hydroxylated unit (catechin). This structure highlights the combinatorial capacity of the proanthocyanidin biosynthetic pathway within these plant lineages, allowing for the creation of a wide array of structurally complex polymers from a limited number of basic monomers. The prevalence of such specialized compounds within the Leguminosae suggests that the genetic machinery for 5-deoxyflavonoid synthesis evolved and diversified within this lineage, providing a unique chemical fingerprint that aids in both plant defense and modern chemotaxonomic classification. researchgate.net

Table 1: Documented Occurrence of Fisetinidol and Fisetinidol-Type Proanthocyanidins in Plant Taxa

FamilyGenusSpeciesCompoundPlant Part
Leguminosae (Fabaceae)AcaciaAcacia mearnsiiFisetinidol-(4α,8)-catechinBark
Leguminosae (Fabaceae)AcaciaAcacia leucocladaFisetinidolNot specified
Leguminosae (Fabaceae)ProsopisProsopis glandulosaFisetinidol-(4α,8)-catechinNot specified
Leguminosae (Fabaceae)RobiniaRobinia pseudoacaciaFisetinidolHeartwood
BurseraceaeBurkeaBurkea africanaFisetinidolNot specified

Q & A

Q. How is Fisetinidol-(4α,8)-catechin structurally characterized in plant extracts?

Structural elucidation relies on HPLC–ESI-QTOF-MS and NMR spectroscopy . The compound’s molecular formula (C₁₅H₁₃O₅) and exact mass (273.08 Da) are confirmed via high-resolution mass spectrometry, with diagnostic peaks at m/z 273.0784 (monomer) and 561.1428 (dimer) . NMR analysis distinguishes stereochemistry: the 4α→8 linkage is confirmed by coupling patterns between flavan-3-ol units, while NOESY correlations resolve spatial arrangements .

Q. What analytical methods are recommended for quantifying Fisetinidol-(4α,8)-catechin in complex matrices?

UPLC-MS/MS is optimal for sensitivity and specificity. Key parameters include:

  • Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 μm).
  • Ionization : Negative ESI mode.
  • MRM transitions : m/z 273 → 123 (quantifier) and 273 → 153 (qualifier) .
    Calibration curves should use purified standards, with validation for recovery (>90%) and precision (RSD <5%) in biological or plant matrices.

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4α→8 vs. 4β→8 linkages) influence bioactivity?

Stereochemistry critically impacts interactions with biological targets. For example:

  • α-Glucosidase inhibition : Fisetinidol-(4α,8)-catechin (IC₅₀ = 12.3 ± 0.2 µg/mL) outperforms (+)-catechin (IC₅₀ = 38.2 µg/mL) due to enhanced hydrogen bonding via the 4α→8 configuration .
  • Antioxidant capacity : The 4α→8 dimer shows stronger radical scavenging (DPPH assay) than epi-fisetinidol-(4β→8) isomers, attributed to planarity and hydroxyl group accessibility .

Q. What methodological challenges arise in synthesizing Fisetinidol-(4α,8)-catechin derivatives?

Base-catalyzed coupling of (–)-fisetinidol-4α-ol and (+)-catechin requires precise control of:

  • Reaction conditions : pH >10, anhydrous ethanol, 60°C .
  • Regioselectivity : Competing 4→6 vs. 4→8 linkages necessitate chiral catalysts (e.g., L-proline) to favor 4α→8 bonds .
    Post-synthesis, CD spectroscopy validates absolute configuration (e.g., positive Cotton effect at 280 nm for 4α→8) .

Q. How should researchers resolve contradictions in bioactivity data (e.g., IC₅₀ variability)?

Discrepancies in IC₅₀ values (e.g., 12.3 µg/mL vs. 38.2 µg/mL for α-glucosidase inhibition) arise from:

  • Extract purity : Co-eluting flavonoids (e.g., gallic acid) in crude extracts may antagonize effects .
  • Assay protocols : Standardize pre-incubation time (e.g., 15 min) and substrate concentration (e.g., 5 mM pNPG) .

    Use dose-response curves with ≥6 concentrations and nonlinear regression (Hill slope = 1) to minimize variability.

Q. What strategies are effective for isolating Fisetinidol-(4α,8)-catechin from tannin-rich plant sources?

  • Step 1 : Defat plant material (hexane), then extract with 70% acetone (v/v) to solubilize proanthocyanidins .
  • Step 2 : Fractionate via Sephadex LH-20 chromatography (eluent: ethanol:water, 7:3), pooling fractions showing m/z 561.14 (dimer) .
  • Step 3 : Final purification via preparative HPLC (C18 column, 0.1% formic acid gradient) .

Data Analysis and Interpretation

Q. How can researchers address structural ambiguities in Fisetinidol-(4α,8)-catechin analogs?

Ambiguities (e.g., distinguishing 4α→8 from 4β→8) are resolved via:

  • 2D-NMR : HMBC correlations between H-4α (δ 4.8–5.0 ppm) and C-8 (δ 105–110 ppm) confirm linkage .
  • Py-GC/MS : Pyrolysis products (e.g., catechol derivatives) validate monomeric units in condensed tannins .

Q. What statistical approaches are recommended for analyzing bioactivity data?

  • ANOVA with Tukey’s post-hoc test : Compare IC₅₀ values across analogs (e.g., fisetinidol vs. robinetinidol derivatives) .
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., hydroxylation pattern) with bioactivity clusters .

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